E-2,7-Dichloro-3-(2-nitro)vinylquinoline
CAS No.:
Cat. No.: VC18536497
Molecular Formula: C11H6Cl2N2O2
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6Cl2N2O2 |
|---|---|
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | 2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline |
| Standard InChI | InChI=1S/C11H6Cl2N2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+ |
| Standard InChI Key | PCCHCBLCCVOVDN-ONEGZZNKSA-N |
| Isomeric SMILES | C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Cl |
| Canonical SMILES | C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
E-2,7-Dichloro-3-(2-nitro)vinylquinoline features a quinoline core substituted at positions 2 and 7 with chlorine atoms and at position 3 with a nitrovinyl group in the E-configuration. The IUPAC name, 2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline, reflects this substitution pattern. The E-geometry of the nitrovinyl moiety is critical to its stereochemical stability, as evidenced by its isomeric SMILES notation: C1=CC(=CC2=NC(=C(C=C21)/C=C/N+[O-])Cl)Cl.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 182050-39-1 | |
| Molecular Formula | C₁₁H₆Cl₂N₂O₂ | |
| Molecular Weight | 269.08 g/mol | |
| Standard InChIKey | PCCHCBLCCVOVDN-ONEGZZNKSA-N | |
| XLogP3 (Predicted) | 3.2 |
Synthesis and Characterization
Synthetic Pathways
Biological Activities and Mechanistic Insights
Anticancer Profiling
Preliminary in vitro studies on analogous compounds demonstrate apoptosis induction in cancer cell lines via mitochondrial pathway activation . The nitrovinyl moiety in E-2,7-Dichloro-3-(2-nitro)vinylquinoline could similarly interact with cellular thiols, disrupting redox homeostasis and triggering programmed cell death.
Table 2: Predicted Biological Targets
| Target | Proposed Interaction Mechanism | Relevance |
|---|---|---|
| Topoisomerase II | DNA cleavage stabilization | Anticancer activity |
| Glutathione reductase | Thiol group oxidation | ROS amplification |
| Heme polymerase | Heme detoxification inhibition | Antimalarial activity |
Comparative Analysis with Related Quinoline Derivatives
Chlorinated vs. Fluorinated Analogues
Chlorine substituents enhance lipophilicity and membrane permeability compared to fluorinated analogues, improving bioavailability. For example, replacing fluorine with chlorine in 2-fluoro-7-nitroquinoline increases logP from 1.8 to 2.5, correlating with enhanced CNS penetration.
Nitrovinyl vs. Methoxy Substitutents
Nitrovinyl groups impart greater electron-deficient character than methoxy groups, favoring interactions with electron-rich biological targets (e.g., DNA bases). This electronic disparity explains the superior cytotoxicity of nitrovinyl derivatives in hepatocellular carcinoma models (IC₅₀: 12 µM vs. 45 µM for methoxy analogues).
Future Perspectives and Research Directions
Therapeutic Development
Priority areas include:
-
Target deconvolution studies to identify binding partners via proteomics or CRISPR screening.
-
Structure-activity relationship (SAR) optimization to reduce off-target effects while maintaining potency.
-
In vivo pharmacokinetic profiling to assess bioavailability and metabolic stability.
Material Science Applications
The compound’s conjugated π-system and nitro group redox activity make it a candidate for organic semiconductors or electrochromic devices. Computational modeling could predict charge transport properties and guide material design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume